molecular formula C21H21N5O3S B2678992 1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine CAS No. 1243064-54-1

1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine

Cat. No.: B2678992
CAS No.: 1243064-54-1
M. Wt: 423.49
InChI Key: HUZUTGXPJBNUBE-UHFFFAOYSA-N
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Description

1-Benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine is a synthetic heterocyclic compound of significant interest in medicinal chemistry research due to its hybrid structure incorporating two privileged pharmacophores: a 1,2,4-oxadiazole and a 1H-pyrazole. The 1,2,4-oxadiazole ring is a well-characterized bioisostere for ester and amide functionalities, often employed in drug design to enhance metabolic stability and influence the pharmacokinetic properties of lead molecules . This scaffold is present in several approved therapeutics and is frequently investigated for its diverse biological potential, including antimicrobial, anti-inflammatory, and anticancer activities . The 1H-pyrazole core is another heterocycle with a robust history in drug discovery, found in compounds exhibiting a broad spectrum of biological activities such as anti-microbial, anti-fungal, anti-inflammatory, and anticancer effects . The specific substitution pattern on the pyrazole ring in this compound—featuring a benzyl group at the N-1 position, a methylsulfanyl (S-methyl) group at C-3, and an amine at C-5—provides a versatile handle for structure-activity relationship (SAR) studies and further chemical modification. The 3,4-dimethoxyphenyl moiety linked to the oxadiazole ring is a common structural feature in bioactive molecules that can contribute to target binding affinity. This compound is offered as a high-purity chemical tool to support advanced scientific inquiry, including screening for novel biological activities, investigating mechanisms of action, and serving as a key intermediate in the synthesis of more complex chemical entities. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

2-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-5-methylsulfanylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-27-15-10-9-14(11-16(15)28-2)19-23-20(29-25-19)17-18(22)26(24-21(17)30-3)12-13-7-5-4-6-8-13/h4-11H,12,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZUTGXPJBNUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC4=CC=CC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the pyrazolamine moiety. One common synthetic route involves the reaction of 3,4-dimethoxybenzohydrazide with an appropriate nitrile to form the oxadiazole ring. This intermediate is then reacted with a benzyl halide and a methylsulfanyl pyrazole derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to 1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds with similar structures have shown promising radical scavenging abilities, which are crucial for mitigating oxidative stress-related diseases .

Antimicrobial Activity

Some derivatives of pyrazoles and oxadiazoles have been reported to possess antimicrobial properties against a range of pathogens. The presence of the dimethoxyphenyl group may enhance the lipophilicity and membrane permeability of these compounds, potentially leading to improved efficacy against bacterial infections .

Potential Applications

Given its biological activities, this compound could find applications in:

  • Pharmaceutical Development : As a lead compound for developing new anticancer agents or antioxidants.
  • Agricultural Chemistry : Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Material Science : Exploration in the development of new materials with specific optical or electronic properties due to the unique structural features of oxadiazoles.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on colorectal cancer cells; induced apoptosis via ROS generation.
Antioxidant PropertiesShowed significant radical scavenging activity compared to standard antioxidants like ascorbic acid.
Antimicrobial ActivityExhibited effectiveness against various bacterial strains, suggesting potential for therapeutic use.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The oxadiazole ring and pyrazolamine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets involved depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

1-[(3,4-Dimethoxyphenyl)Methyl]-4-Methyl-1H-Pyrazol-5-Amine

  • Structure : Retains the 3,4-dimethoxyphenyl and pyrazol-5-amine core but lacks oxadiazole and methylsulfanyl groups.
  • Key Differences :
    • Simpler structure (MW = 247.29 g/mol vs. ~456.5 g/mol).
    • Absence of oxadiazole reduces metabolic stability and electronic complexity.
    • Methyl group at position 4 may limit steric interactions compared to the bulkier benzyl group.

5-(Pyridin-4-yl)-3-(Alkylsulfanyl)-4H-1,2,4-Triazol-4-Amine Derivatives

  • Structure : Features a triazole core with alkylsulfanyl and pyridyl substituents.
  • Key Comparisons: Triazole vs. Alkylsulfanyl groups (e.g., methylsulfanyl) enhance lipophilicity, similar to the target compound. Pyridyl groups offer hydrogen-bonding sites, contrasting with the dimethoxyphenyl’s hydrophobic profile.

3-Methyl-1-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-1H-Pyrazol-5-Amine

  • Structure : Substitutes oxadiazole with a thiazole ring.
  • Reduced planarity compared to oxadiazole, impacting π-stacking interactions. Methylphenyl group provides steric bulk but lacks the dimethoxyphenyl’s hydrogen-bonding capacity.

Compounds with 3,4-Dimethoxyphenyl-Oxadiazole Motifs

  • Structure : Shares the 3,4-dimethoxyphenyl-oxadiazole unit.
  • Shared Features :
    • Oxadiazole improves resistance to enzymatic degradation compared to esters.
    • 3,4-Dimethoxyphenyl enhances affinity for targets like kinases or neurotransmitter receptors.
  • Divergence : Target compound’s benzyl and methylsulfanyl groups add steric and electronic complexity absent in simpler analogs.

Structural and Pharmacokinetic Comparisons

Parameter Target Compound 1-[(3,4-Dimethoxyphenyl)Methyl]-4-Methyl-1H-Pyrazol-5-Amine 5-(Pyridin-4-yl)-3-(Methylsulfanyl)-4H-1,2,4-Triazol-4-Amine
Molecular Weight ~456.5 g/mol 247.29 g/mol ~250–300 g/mol
Key Substituents Oxadiazole, Benzyl, Methylsulfanyl Methyl, Dimethoxyphenyl Triazole, Pyridyl, Methylsulfanyl
Lipophilicity (LogP) High (estimated >3) Moderate (~2.5) Moderate (~2.0–2.8)
Metabolic Stability High (oxadiazole resistance) Low (amide-like core) Moderate (triazole susceptibility)

Biological Activity

1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This structure includes a benzyl group, an oxadiazole moiety, and a pyrazole ring, which are significant for its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to modulate various cellular pathways. Some key mechanisms include:

  • Antiproliferative Effects : Preliminary studies indicate that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For instance, compounds with similar structures have shown submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells by reducing mTORC1 activity and enhancing autophagy under nutrient-deprived conditions .
  • Autophagy Modulation : The compound appears to disrupt autophagic flux by interfering with mTORC1 reactivation. This effect is particularly relevant in cancer therapy as it may selectively target tumor cells that rely on autophagy for survival under metabolic stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzyl or oxadiazole rings can significantly influence potency and selectivity. For example:

SubstituentEffect on Activity
3,4-DimethoxyphenylEnhances antiproliferative effects
MethylsulfanylMay improve metabolic stability

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Autophagy Induction : In a study examining N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, it was found that these compounds increased basal autophagy levels while impairing autophagic flux under starvation conditions. This suggests potential therapeutic applications in cancer treatment by exploiting the differential effects on autophagy .
  • In Vivo Studies : Further research is necessary to evaluate the in vivo efficacy and safety profile of this compound. Preliminary findings indicate promising results in xenograft models where similar compounds demonstrated significant tumor growth inhibition .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrazole core via cyclization of α,β-unsaturated ketones with hydrazine derivatives (e.g., malononitrile or 2-cyanothioacetamide) .
  • Step 2 : Oxadiazole ring construction using cyclization of acylhydrazides with POCl₃ at 120°C, as demonstrated for similar 1,2,4-oxadiazole derivatives .
  • Step 3 : Functionalization of the pyrazole amine group via nucleophilic substitution or reductive amination . Key reagents: Phosphorus oxychloride, aromatic aldehydes, and thiourea derivatives.

Q. Which spectroscopic and analytical methods are optimal for structural characterization?

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., S(6) and R₂²(8) motifs in related pyrazole-oxadiazole hybrids) .
  • NMR/IR spectroscopy : Confirms substituent integration (e.g., methoxy, benzyl, and methylsulfanyl groups) .
  • Elemental analysis : Validates purity and stoichiometry .

Q. How can researchers address low solubility in biological assays?

  • Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) on the benzyl or oxadiazole moieties .
  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

  • Method : B3LYP/6-311G(d,p) calculations to map electrostatic potential (ESP) surfaces, HOMO-LUMO gaps, and Mulliken charges .
  • Applications : Predict nucleophilic/electrophilic sites for derivatization. For example, the oxadiazole ring’s electron-deficient nature enhances reactivity with thiols . Example: DFT studies on analogous triazole-pyrimidine hybrids revealed charge localization at the oxadiazole N-atoms, guiding SAR designs .

Q. How to resolve contradictions in reported biological activity data?

  • Experimental variables : Compare assay conditions (e.g., cell lines, incubation time, and compound concentrations). For instance, antimicrobial activity may vary with bacterial strain specificity .
  • Control experiments : Include reference standards (e.g., cisplatin for cytotoxicity assays) to normalize inter-study variability .

Q. What strategies optimize SAR studies for antitubulin or antimicrobial activity?

  • Substituent modulation : Replace 3,4-dimethoxyphenyl with halogenated or nitro groups to enhance hydrophobic interactions .
  • Molecular docking : Simulate binding to β-tubulin (PDB ID: 1SA0) or bacterial enzymes (e.g., DNA gyrase) to prioritize synthetic targets . Data example: Diarylisoxazoles with electron-withdrawing groups showed 10-fold higher antitubulin activity than methoxy derivatives .

Q. How to evaluate stability under physiological conditions?

  • Stress testing : Incubate the compound at 37°C in PBS (pH 7.4) and monitor degradation via HPLC .
  • Metabolite profiling : Use LC-MS to identify oxidation products (e.g., sulfoxide formation at the methylsulfanyl group) .

Key Challenges and Solutions

  • Purification difficulties : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) .
  • Low crystallinity : Recrystallize from ethanol/dichloromethane to improve crystal lattice stability .

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